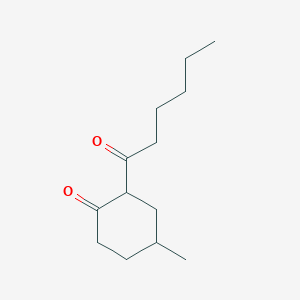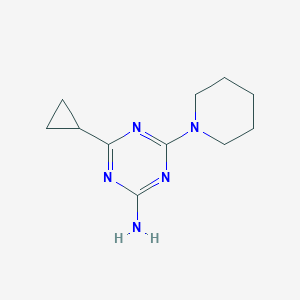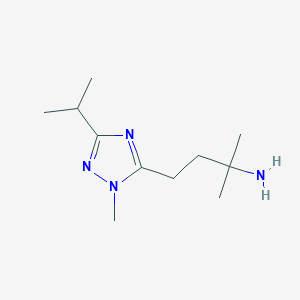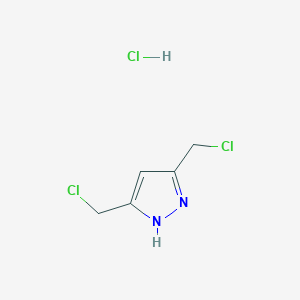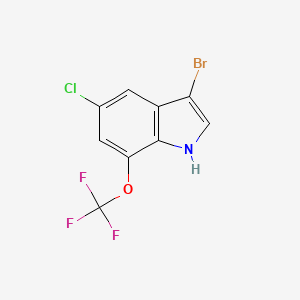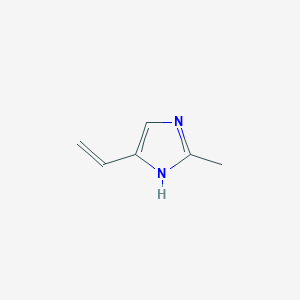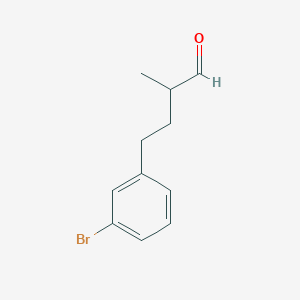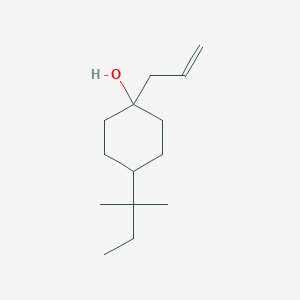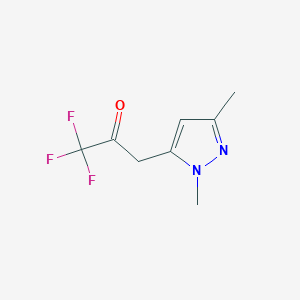![molecular formula C12H15ClN2O B13543448 2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is a heterocyclic compound that features a spiro linkage between a pyrrolidine ring and a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride typically involves multicomponent reactions. One common method is the Stollé type reaction, which involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction produces 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones, which can then undergo further cyclocondensation reactions with various nucleophiles .
Industrial Production Methods
the principles of green chemistry, such as using aqueous media and avoiding hazardous reagents, are often applied to optimize the synthesis for industrial scale-up .
化学反応の分析
Types of Reactions
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and pyrrolidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride involves its interaction with various molecular targets. The spiro linkage provides a rigid structure that can enhance binding to biochemical targets such as enzymes and receptors. The compound’s biological activity is often mediated through its ability to interfere with specific signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds also feature a spiro linkage and are used as fluorescent chemosensors.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] derivatives: These compounds have similar structural motifs and are studied for their pharmacological activities.
Uniqueness
2’,4’-dihydro-1’H-spiro[pyrrolidine-2,3’-quinolin]-2’-one hydrochloride is unique due to its specific spiro linkage between a pyrrolidine ring and a quinoline moiety. This structural feature provides a distinct three-dimensional shape that can enhance its binding affinity and specificity for various biological targets, making it a valuable scaffold for drug development and other applications .
特性
分子式 |
C12H15ClN2O |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H |
InChIキー |
OZGOLWGIRRALHU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


